1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea

P2X3 purinoceptor pain ion channel

The compound is a synthetic diaryl urea derivative (C₁₈H₂₀ClN₃O₄S, MW 409.9) distinguished by a 1,1‑dioxidoisothiazolidin‑2‑yl substituent on the 3‑position of a 4‑chlorophenyl ring. The isothiazolidine‑1,1‑dioxide (γ‑sultam) moiety is a privileged scaffold in kinase and urea transporter inhibitor design, while the 2‑ethoxyphenyl urea terminus completes a characteristic pharmacophore found across multiple patent families targeting cell proliferation and ion‑channel modulation.

Molecular Formula C18H20ClN3O4S
Molecular Weight 409.89
CAS No. 1203391-16-5
Cat. No. B2650812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
CAS1203391-16-5
Molecular FormulaC18H20ClN3O4S
Molecular Weight409.89
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
InChIInChI=1S/C18H20ClN3O4S/c1-2-26-17-7-4-3-6-15(17)21-18(23)20-13-8-9-14(19)16(12-13)22-10-5-11-27(22,24)25/h3-4,6-9,12H,2,5,10-11H2,1H3,(H2,20,21,23)
InChIKeyDZKRWGCDFMAHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea (CAS 1203391-16-5): Structural Identity & Procurement Baseline


The compound is a synthetic diaryl urea derivative (C₁₈H₂₀ClN₃O₄S, MW 409.9) distinguished by a 1,1‑dioxidoisothiazolidin‑2‑yl substituent on the 3‑position of a 4‑chlorophenyl ring [1]. The isothiazolidine‑1,1‑dioxide (γ‑sultam) moiety is a privileged scaffold in kinase and urea transporter inhibitor design, while the 2‑ethoxyphenyl urea terminus completes a characteristic pharmacophore found across multiple patent families targeting cell proliferation and ion‑channel modulation [2].

Why Close Analogs of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea Cannot Be Casually Substituted


Diaryl ureas with superficially similar substitution patterns exhibit profound differences in target engagement and cellular potency because minor modifications to either the aryl-urea terminus or the isothiazolidine‑1,1‑dioxide ring disrupt key hydrogen‑bond networks and conformational preferences [1]. Even conserved 4‑chloro‑3‑(1,1‑dioxidoisothiazolidin‑2‑yl)phenyl cores produce divergent IC₅₀ values when the opposing urea substituent is switched from 2‑ethoxyphenyl to p‑tolyl, thiophenyl, or butoxyphenyl, as documented in kinase and urea‑transporter screening cascades [2]. Consequently, procurement specifications that ignore these quantitative differences risk acquiring a compound with markedly altered — and potentially silent — biological readouts.

Quantitative Differentiation Evidence for 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea Relative to Closest Analogs


P2X3 Receptor Antagonist Activity of the 2‑Ethoxyphenyl Urea vs. In‑Class Reference Antagonists

The target compound was evaluated for antagonist activity against recombinant rat P2X3 receptor expressed in Xenopus oocytes at 10 µM, providing a defined functional readout [1]. Although a precise IC₅₀ is not reported in the primary assay record, the data establish a baseline for this chemotype that distinguishes it from structurally related urea derivatives lacking the isothiazolidine‑1,1‑dioxide ring, which are inactive at the same concentration [2]. By contrast, reference P2X3 antagonists such as A‑317491 exhibit nanomolar IC₅₀ values, underscoring the need for comparative benchmarking during hit‑to‑lead selection.

P2X3 purinoceptor pain ion channel

Thymidylate Synthase Inhibition: Single‑Digit Nanomolar Affinity of the Target Chemotype

In a purified enzyme assay using recombinant human thymidylate synthase expressed in Escherichia coli, the target compound (or its immediate chemotype) displayed a binding constant (Kᵢ) of 1.2 nM, categorizing it as a high‑affinity inhibitor [1]. This value positions the compound competitively with known TS inhibitors such as raltitrexed (Kᵢ ≈ 62 nM) and pemetrexed (Kᵢ ≈ 7 nM), although direct head‑to‑head experiments under identical conditions are lacking [2]. Analogs bearing alkyl or unsubstituted phenyl urea replacements show >10‑fold loss in affinity, highlighting the contribution of the 2‑ethoxyphenyl group.

thymidylate synthase anticancer enzyme inhibition

Urea Transporter B (UT‑B) Inhibition: IC₅₀ Differentiation from Alternative Urea Scopes

The compound was profiled for inhibition of urea transporter B in human erythrocytes using a spectrophotometric erythrocyte lysis assay, yielding an IC₅₀ of approximately 1,720 nM [1]. While this micromolar potency is modest compared to optimized UT‑B inhibitors (e.g., certain thienopyridine derivatives with IC₅₀ < 100 nM), the value is measurable and provides a starting point for medicinal chemistry optimization [2]. Critically, simpler diaryl ureas lacking the isothiazolidine‑1,1‑dioxide group show no UT‑B inhibition, confirming that the core scaffold is required for target engagement.

urea transporter diuretic erythrocyte lysis

Cell Differentiation Activity: Induction of Monocytic Differentiation in Undifferentiated Leukemia Cells

Patent‑derived data indicate that the compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation along the monocytic lineage, providing a functional readout distinct from cytotoxicity‑based assays [1]. This pro‑differentiation phenotype is not observed with the des‑chloro or des‑ethoxy analogs, suggesting that both the 4‑chloro and 2‑ethoxyphenyl substituents are pharmacophoric requirements [2]. Quantitative dose‑response data are not publicly disclosed, so formal IC₅₀ comparisons are unavailable.

differentiation therapy leukemia anticancer

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Profile vs. Key Analogs

The computed XLogP3 of 2.7, combined with 2 hydrogen‑bond donors and 5 acceptors, gives the compound a favorable drug‑like profile (MW 409.9) [1]. In comparison, the p‑tolyl analog (MW 375.4) has a lower XLogP (~2.2) and the butoxyphenyl analog has a higher XLogP (~3.5), placing the 2‑ethoxyphenyl derivative in an optimal lipophilicity window for cellular permeability while maintaining aqueous solubility . These differences translate directly to variations in membrane partitioning and non‑specific protein binding.

drug-likeness ADME physicochemical properties

High‑Confidence Research and Industrial Application Scenarios for 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea


P2X3 Receptor Antagonist Screening and Pain Pharmacology Programs

The documented P2X3 receptor antagonism at 10 µM [1] supports use of the compound as a starting point for medicinal chemistry in neuropathic and inflammatory pain programs. Procurement should specify the 2‑ethoxyphenyl urea isomer because analogs lacking the isothiazolidine‑1,1‑dioxide ring fail to engage the P2X3 receptor, and the p‑tolyl or butoxyphenyl replacements have not been validated in this assay.

Thymidylate Synthase Inhibitor Lead Optimization for Oncology

The single‑digit nanomolar Kᵢ (1.2 nM) against recombinant human thymidylate synthase [1] positions the compound as a high‑affinity starting scaffold for anticancer drug discovery. Researchers should verify the exact CAS (1203391‑16‑5) upon ordering, because even the closely related 2‑methoxyphenyl or 4‑ethoxyphenyl regioisomers have not been profiled for TS inhibition and may be inactive.

Urea Transporter Pharmacology and Diuretic Discovery

The micromolar UT‑B inhibitory activity (IC₅₀ ≈ 1,720 nM) in human erythrocytes [1] makes the compound a useful tool for studying urea transporter biology and for screening campaigns aimed at developing sodium‑sparing diuretics. The isothiazolidine‑1,1‑dioxide moiety is essential for UT‑B engagement; simpler urea derivatives are silent in this assay.

Differentiation‑Inducing Anticancer Agent Screening

The patent‑reported activity in arresting proliferation and inducing monocytic differentiation [1] supports applications in differentiation therapy research, particularly for leukemia subtypes that respond to maturation‑inducing agents. Procurement of the correct 2‑ethoxyphenyl derivative is critical because the des‑ethoxy and des‑chloro analogs are reportedly inactive in this functional assay.

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